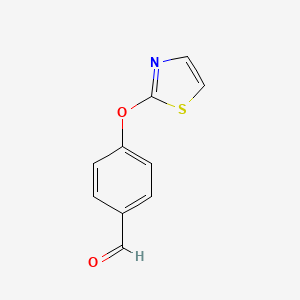

4-(Thiazol-2-yloxy)benzaldehyde

Description

Properties

Molecular Formula |

C10H7NO2S |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

4-(1,3-thiazol-2-yloxy)benzaldehyde |

InChI |

InChI=1S/C10H7NO2S/c12-7-8-1-3-9(4-2-8)13-10-11-5-6-14-10/h1-7H |

InChI Key |

FTGKTEPYRLQZQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=NC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Linkage Diversity : Unlike 4-(Thiazol-2-yloxy)benzaldehyde’s ether linkage, analogues often employ imine (e.g., ), triazole (e.g., ), or azo (e.g., ) spacers, altering electronic properties and conformational flexibility.

- Substituent Effects : Electron-withdrawing groups (e.g., bromo in 9c ) enhance stability and binding affinity in enzyme interactions, whereas electron-donating groups (e.g., methoxy in ) improve solubility.

Physicochemical Properties and Spectroscopic Data Comparison

Table 2: Physicochemical and Spectroscopic Properties of Analogues

Key Observations :

- Melting Points : Brominated derivatives (e.g., 9c ) exhibit higher melting points (~215°C) compared to methoxy-substituted analogues (~192°C ), reflecting stronger intermolecular interactions.

- Spectroscopic Trends : The C=O stretch in IR (1670–1710 cm⁻¹) and aromatic proton signals in NMR (δ 7.89–8.21) are consistent across analogues, confirming structural integrity.

Key Observations :

- Thiazole Role : The thiazole ring’s sulfur and nitrogen atoms contribute to hydrogen bonding and π-π stacking in biological targets, as seen in 9c’s sub-µM enzyme inhibition .

- Substituent Impact : Bromine in 9c enhances hydrophobic interactions, while methoxy groups (e.g., ) may improve bioavailability.

Q & A

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses. For example, the thiazole ring may form π-π interactions with aromatic residues in enzyme active sites .

- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) of ligand-protein complexes .

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometries and calculates electrostatic potential maps to predict reactive sites .

What precautions are necessary during the synthesis of 4-(Thiazol-2-yloxy)benzaldehyde to prevent functional group degradation?

Q. Basic

- Inert Atmosphere : Use nitrogen/argon to protect aldehyde groups from oxidation during reflux .

- Low-Temperature Quenching : Halt reactions at 0–5°C to prevent thiazole ring hydrolysis .

- Desiccants : Store intermediates with molecular sieves to avoid aldehyde hydration .

How can reaction pathways for synthesizing 4-(Thiazol-2-yloxy)benzaldehyde be optimized using design of experiments (DoE)?

Q. Advanced

- Factorial Design : Vary factors (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a 2³ factorial design revealed ethanol as the ideal solvent for coupling reactions .

- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between parameters (e.g., time vs. temperature) .

- Robustness Testing : Introduce ±10% variations in reagent ratios to assess process reliability .

What strategies resolve discrepancies between calculated and experimental elemental analysis data for this compound?

Q. Advanced

- Purification : Recrystallize from ethanol/water (7:3) to remove salts or unreacted precursors .

- Cross-Validation : Confirm purity via HPLC (≥95% area under the curve) and HRMS .

- Error Analysis : Recalculate stoichiometry if sulfur content deviates (>0.3% error), indicating incomplete thiazole formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.